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Compound of Interest

Compound Name:
(S)-tert-Butyl 3-bromopiperidine-1-

carboxylate

Cat. No.: B3099517 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the demand for enantiomerically pure compounds is paramount.

The specific three-dimensional arrangement of atoms in a molecule can dictate its biological

activity, efficacy, and safety profile. (S)-tert-Butyl 3-bromopiperidine-1-carboxylate has

emerged as a high-value chiral building block, offering a reliable and versatile scaffold for

introducing a stereodefined piperidine moiety.

This guide, intended for researchers, synthetic chemists, and drug development professionals,

provides a detailed exploration of this key intermediate. We will delve into the causality behind

its synthetic applications, provide field-proven protocols, and illustrate the strategic importance

of its unique structural features: a pre-defined stereocenter at the C3 position, a reactive

bromine atom poised for nucleophilic displacement, and a robust tert-butoxycarbonyl (Boc)

protecting group that directs reactivity.

Core Scientific Principles: A Triad of Functionality
The utility of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate is rooted in the interplay of its

three key structural components. Understanding these features is crucial for designing

successful synthetic strategies.

The (S)-Stereocenter: The Foundation of Chirality
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The fixed (S)-configuration at the C3 position is the molecule's most critical feature. It allows

chemists to bypass the often challenging and costly steps of chiral resolution or asymmetric

synthesis later in a synthetic sequence. By starting with this enantiopure building block, the

desired stereochemistry is locked in, streamlining the path to the final target molecule.

The Boc Protecting Group: Ensuring Regioselectivity
The tert-butoxycarbonyl (Boc) group serves as an essential protector of the piperidine nitrogen.

[1] As a bulky, electron-withdrawing carbamate, it effectively shields the nitrogen's

nucleophilicity and basicity. This protection is stable under a wide range of reaction conditions,

including those involving bases and many nucleophiles, thus preventing unwanted side

reactions.[1] Crucially, the Boc group can be cleanly and efficiently removed under mild acidic

conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), revealing the secondary

amine for further functionalization at the appropriate stage of the synthesis.[2]

The C3-Bromine: The Gateway for Functionalization
The bromine atom at the C3 position is an excellent leaving group, making this carbon an

electrophilic center ripe for nucleophilic substitution reactions.[3] This is the primary site of

reactivity through which new bonds and functional groups are introduced. The reaction typically

proceeds via an Sₙ2 mechanism, which is favored for secondary alkyl halides.[4][5] A key

consequence of the Sₙ2 pathway is the inversion of stereochemistry at the reaction center.

Therefore, reaction of the (S)-bromo compound with a nucleophile will yield a product with the

(R)-configuration. This predictable stereochemical outcome is a cornerstone of its application in

chiral synthesis.

Primary Application: Keystone Intermediate in the
Synthesis of Ibrutinib
A prominent and illustrative application of this chiral building block's precursor is in the

synthesis of Ibrutinib, a potent, orally active inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8]

Ibrutinib is a highly successful therapeutic agent used in the treatment of various B-cell

malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[7][8] The final

drug molecule requires a specific (R)-configuration at the 3-position of the piperidine ring for

optimal binding and biological activity.
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The synthesis leverages a chiral piperidine derivative, often starting from (S)-1-Boc-3-

hydroxypiperidine, which is then activated to create a better leaving group (e.g., a mesylate) or

converted to the bromide.[2][7] The core pyrazolopyrimidine nucleophile is then used to

displace this leaving group in an Sₙ2 reaction, establishing the crucial C-N bond and inverting

the stereocenter from (S) to the required (R) configuration.

Visualizing the Synthetic Strategy
The following diagram illustrates the general principle of incorporating the chiral piperidine into

a drug scaffold like an Ibrutinib precursor.
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Caption: Sₙ2 substitution workflow using the chiral piperidine.

Application Protocols
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The following protocols provide detailed, step-by-step methodologies for key transformations

involving (S)-tert-Butyl 3-bromopiperidine-1-carboxylate and its derivatives.

Protocol 1: General Procedure for Nucleophilic
Substitution with a Nitrogen Nucleophile
This protocol describes a representative Sₙ2 reaction to form a C-N bond, a common step in

the synthesis of many pharmaceutical agents.

Objective: To displace the bromide with a generic nitrogen nucleophile (e.g., an amine,

imidazole, or pyrazole) with inversion of stereochemistry.

Reagents & Materials Purpose

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate Chiral electrophile

Nitrogen Nucleophile (e.g., 4-amino-3-

iodopyrazolopyrimidine)
The incoming group

Potassium Carbonate (K₂CO₃) or Cesium

Carbonate (Cs₂CO₃)

Non-nucleophilic base to neutralize the acid

byproduct

N,N-Dimethylformamide (DMF) or Dimethyl

Sulfoxide (DMSO)
Polar aprotic solvent to facilitate Sₙ2 reaction

Ethyl Acetate, Water, Brine Solvents for workup and extraction

Anhydrous Magnesium Sulfate (MgSO₄) or

Sodium Sulfate (Na₂SO₄)
Drying agent

Silica Gel Stationary phase for column chromatography

Step-by-Step Methodology:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add the nitrogen nucleophile (1.0 equivalent) and the base (1.5 - 2.0 equivalents).

Solvent Addition: Add anhydrous DMF or DMSO to dissolve or suspend the reagents. Stir the

mixture for 10-15 minutes at room temperature.
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Causality Note: Polar aprotic solvents like DMF and DMSO are ideal for Sₙ2 reactions.

They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it

"naked" and highly reactive.

Addition of Electrophile: Add a solution of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate
(1.0 - 1.2 equivalents) in a small amount of the reaction solvent to the mixture.

Reaction Execution: Heat the reaction mixture to a temperature between 60-90 °C. Monitor

the reaction progress by TLC or LC-MS. The reaction may take several hours to reach

completion.

Causality Note: Heating increases the reaction rate. However, excessively high

temperatures should be avoided as they can promote elimination (E2) side reactions.

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into water and extract the product with an organic solvent like ethyl acetate

(3x).

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual DMF/DMSO and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the pure (R)-substituted piperidine product.

Protocol 2: Synthesis of an Ibrutinib Precursor
This protocol is adapted from patent literature for the synthesis of (R)-tert-butyl 3-(4-amino-3-

iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, a key intermediate for Ibrutinib.

[2] It utilizes the mesylated analog of the hydroxyl piperidine, which functions identically to the

bromo derivative as an electrophile with a good leaving group.

Objective: To synthesize a key Ibrutinib intermediate via Sₙ2 reaction.

Caption: Reaction scheme for the synthesis of an Ibrutinib precursor.
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Step-by-Step Methodology:

Reagent Charging: In a suitable reaction vessel, charge 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-

4-amine (1.0 eq) and potassium carbonate (1.5 eq) into N-methylpyrrolidone (NMP).

Addition of the Chiral Electrophile: Add (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-

carboxylate (prepared from the corresponding alcohol, or using the bromo-analog directly)

(total of 1.5 eq, added in portions).

Heating and Monitoring: Raise the temperature of the reaction mass to 60-80 °C. The patent

describes adding the electrophile in three portions every 6 hours to maintain its

concentration and drive the reaction to completion.[2]

Reaction Quench: After 18-24 hours, or once monitoring (LC-MS) indicates completion, cool

the reaction mass to room temperature.

Precipitation: Pour the reaction mixture into water. The product should precipitate out of the

aqueous solution.

Isolation: Filter the solid product and wash it thoroughly with water.

Drying and Purification: Dry the wet material under vacuum at 50-60 °C. Further purification

can be achieved by washing the dried powder with a non-polar solvent like hexane and then

recrystallizing from a solvent like methanol to afford the pure product.[2]

Data Summary
Table 1: Physicochemical Properties
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Property Value

CAS Number 1354017-20-1

Molecular Formula C₁₀H₁₈BrNO₂

Molecular Weight 264.16 g/mol

Appearance Off-white to yellow solid or oil

Typical Purity >97%

Storage Conditions 2-8°C, under inert atmosphere

Conclusion
(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a powerful and efficient tool in the arsenal

of the modern synthetic chemist. Its well-defined stereochemistry, coupled with the orthogonal

reactivity of the Boc-protected amine and the C-Br bond, provides a direct and predictable

route to complex chiral piperidine-containing molecules. The successful application of this

building block in the synthesis of high-impact pharmaceuticals like Ibrutinib underscores its

strategic importance. The protocols and principles outlined in this guide serve as a foundation

for researchers to confidently and effectively leverage this versatile intermediate in their own

synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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